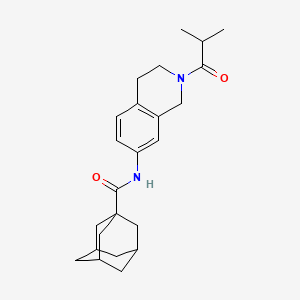
(3r,5r,7r)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound’s name suggests that it is an adamantane derivative. Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the adamantane and isoquinoline cores, followed by the necessary functional group transformations and coupling reactions.Molecular Structure Analysis
The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques would provide information about the arrangement of atoms in the molecule and the stereochemistry of the compound.Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present in the molecule. For example, carboxamide groups can participate in a variety of reactions, including hydrolysis and condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined using various analytical techniques.科学的研究の応用
1. Chemical Synthesis and Molecular Interaction
- A study by Xiao, Ajami, and Rebek (2010) discusses the synthesis of a cavitand featuring an inwardly-directed carboxylic acid. This research demonstrates the potential of such molecules, including adamantane derivatives, in accommodating large amines and engaging in chemical reactions within a cavitand's cavity. This insight can be valuable in understanding the interactions and synthesis involving adamantane-1-carboxamide derivatives (Xiao, Ajami, & Rebek, 2010).
2. Antimicrobial and Hypoglycemic Activities
- Al-Wahaibi et al. (2017) explored adamantane-isothiourea hybrid derivatives and assessed their in vitro antimicrobial activity against various pathogenic bacteria and fungi, as well as in vivo hypoglycemic activity. This research highlights the potential biomedical applications of adamantane derivatives, including their role in antimicrobial and hypoglycemic treatments (Al-Wahaibi et al., 2017).
3. Molecular Crystal Structures
- A study by Boldog et al. (2019) on adamantane carboxamide and amine hydrochloride examines the crystal structures formed by these compounds. This research is significant for understanding the molecular and crystallographic properties of adamantane derivatives, which can be crucial in various scientific applications, such as material science and drug design (Boldog et al., 2019).
4. Cytotoxic Activity Against Tumor Cells
- Marinov et al. (2019) investigated the cytotoxic effects of certain adamantane-2-carboxylic acid derivatives against human tumor cell lines. This study provides insights into the potential therapeutic applications of adamantane derivatives in cancer treatment (Marinov et al., 2019).
Safety And Hazards
The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation hazard.
将来の方向性
Future research could involve further exploration of the compound’s properties and potential applications. This could include studies on its reactivity, stability, and biological activity.
Please note that this is a general approach and the specific details would depend on the exact nature of the compound. It’s always recommended to consult with a chemist or a relevant expert for accurate information.
特性
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-15(2)22(27)26-6-5-19-3-4-21(10-20(19)14-26)25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,15-18H,5-9,11-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGKPTJGLIISOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)
![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)
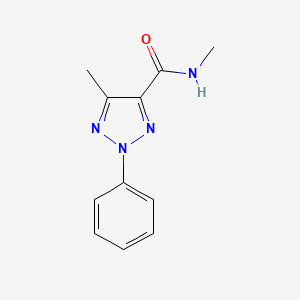
![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)
![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)
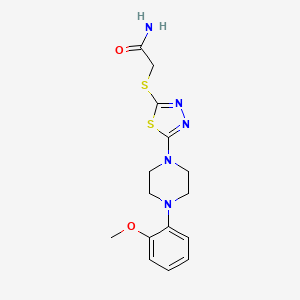
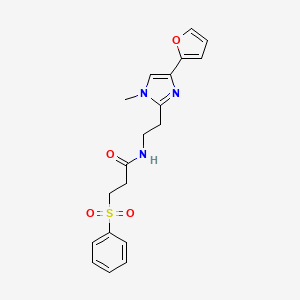
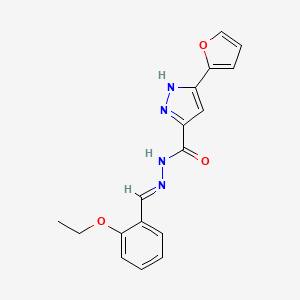
![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)
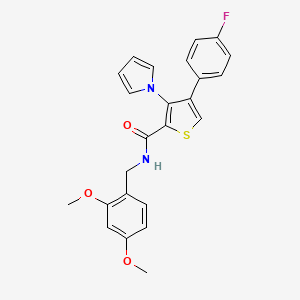
![1-[(2-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2940512.png)